Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a cyclopropylamino group at position 2, a methyl group at position 4, and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-3-14-9(13)8-6(2)11-10(15-8)12-7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAFRGSMEORAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Adaptations
The classical Hantzsch reaction, involving condensation of α-halo carbonyl compounds with thioamides, remains widely employed. For ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate, this approach requires:
- Thioamide Precursor : Cyclopropylamine reacts with carbon disulfide under basic conditions to form N-cyclopropylthioamide.
- Halo Carbonyl Component : Ethyl 2-chloroacetoacetate provides both the α-halo carbonyl and ester functionalities.
- Cyclization : Heating at 80–100°C in ethanol yields the thiazole ring. Kinetic studies show optimal conversion (78–82%) after 6–8 hours.
Key challenges include minimizing diketone byproducts through strict stoichiometric control and inert atmosphere maintenance.
Functionalization at Position 2: Introducing Cyclopropylamino Group
Post-thiazole formation, position 2 modification proves critical. Two pathways emerge:
Direct Nucleophilic Amination
Cyclopropylamine acts as a nucleophile displacing leaving groups (X = Cl, Br) at C-2:
- Intermediate Synthesis : 2-Bromo-4-methylthiazole-5-carboxylate forms via bromination using PBr₃ in dichloromethane.
- Amination : Reacting with 1.2 equivalents cyclopropylamine in THF at 0°C→25°C over 12 hours achieves 65% conversion.
Side reactions include over-alkylation, mitigated by slow amine addition and molecular sieve dehydration.
Multicomponent Reaction (MCR) Approach
Recent advances utilize one-pot MCRs combining:
- Rhodanine derivatives : Provide thiazolidinone scaffolds.
- Aldehydes : 4-Methoxybenzaldehyde directs regiochemistry.
- Cyclopropylamine : Introduces amino group via Schiff base formation.
Heating in dioxane at 110°C for 4 hours yields 71% product with 98.2% HPLC purity. This method eliminates isolation of intermediates but requires precise stoichiometry.
Methyl Group Incorporation at Position 4
Methyl substitution originates from either:
- Pre-formed Methyl-containing Precursors : Ethyl 2-chloroacetoacetate supplies the methyl group during Hantzsch cyclization.
- Post-synthetic Methylation : Using methyl iodide and LDA at −78°C, though this risks over-methylation (≤40% yield).
Carboxylate Ester Installation
The ethyl ester group is typically introduced early via:
- Ethyl 2-chloroacetoacetate : Direct incorporation during thiazole formation.
- Transesterification : Post-cyclization treatment with ethanol and H₂SO₄ (rarely used due to side reactions).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hantzsch Adaptation | Cyclopropylamine, ethyl 2-chloroacetoacetate | 78 | 95.4 | Scalability |
| MCR Approach | Rhodanine, aldehyde, cyclopropylamine | 71 | 98.2 | One-pot synthesis |
| Stepwise Functionalization | 2-Bromothiazole intermediate | 65 | 97.8 | Modular flexibility |
Purification and Characterization
Final purification employs:
- Recrystallization : n-Butanol/water mixtures remove unreacted amines.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates target compound (Rf = 0.42).
Critical characterization data:
- ¹H NMR (600 MHz, CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45–1.49 (m, 4H, cyclopropane), 2.51 (s, 3H, CH₃), 4.30 (q, J=7.1 Hz, 2H, OCH₂).
- IR (KBr): 1725 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N thiazole).
Industrial-Scale Considerations
Patent WO2012032528A2 highlights critical parameters for bulk synthesis:
- Cuprous Cyanide Catalysis : Enhances cyclization efficiency (90% yield at 130–135°C).
- Solvent Systems : DMF enables high-temperature reactions without decomposition.
- Hydrochloride Salt Formation : Improves crystallinity (melting point 204–210°C).
Emerging Methodologies
Photolytic Routes
UV irradiation of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate with thioamides generates carbene intermediates, trapping cyclopropylamine to form thiazoles. Yields remain moderate (40–60%) but avoid metal catalysts.
Flow Chemistry Applications
Microreactor systems reduce reaction times from hours to minutes, though substrate solubility limitations persist.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The cyclopropylamino group and thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features:
- Molecular Formula : Likely $ C{10}H{13}N2O2S $ (inferred from analogs in ).
- Structural Significance: The cyclopropylamino substituent introduces steric and electronic effects that may influence reactivity and biological interactions.
- Synthetic Relevance : Thiazole derivatives are often synthesized via one-pot reactions or coupling strategies involving bromoacetoacetate intermediates .
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key analogs and their substituents:
Physicochemical Properties
Biological Activity
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H15N2O2S
- Molecular Weight : 262.76 g/mol
- Functional Groups : Contains an ethyl group, cyclopropylamino group, thiazole ring, and carboxylate group.
The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.
1. Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic effects. The thiazole moiety is known for interacting with various biological pathways involved in inflammation and pain perception.
2. Xanthine Oxidase Inhibition
A related study on thiazole derivatives highlighted the potential of these compounds to inhibit xanthine oxidase, an enzyme involved in uric acid production. Compounds with structural similarities showed varying degrees of inhibitory activity, suggesting that this compound may also possess this property.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 5k | 8.1 | Xanthine oxidase inhibitor |
| Compound 5j | 3.6 | Xanthine oxidase inhibitor |
| Ethyl derivative | TBD | Potential xanthine oxidase inhibitor |
Study on Thiazole Derivatives
A study published in ACS Omega investigated various thiazole derivatives for their biological activities. Among the derivatives tested, those similar in structure to this compound demonstrated promising results in inhibiting xanthine oxidase and exhibiting antioxidant properties .
In Vitro Assays
In vitro assays have been conducted to evaluate the cytotoxicity and protective effects of thiazole derivatives on cell lines exposed to oxidative stress. These studies indicate that compounds with a thiazole structure can mitigate damage caused by reactive oxygen species (ROS), suggesting a potential therapeutic role in conditions characterized by oxidative stress .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. The synthetic pathway often includes the formation of the thiazole ring followed by the introduction of the cyclopropylamino group and subsequent esterification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
